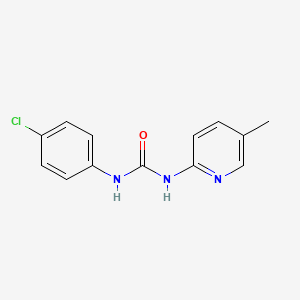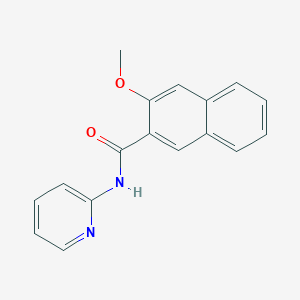
N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been widely studied for its potential therapeutic applications. CMU is a member of the urea class of compounds and is structurally similar to other urea-based drugs such as metformin and phenformin.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it has been shown to activate AMP-activated protein kinase (AMPK) and inhibit mTOR signaling. This leads to a decrease in protein synthesis and an increase in autophagy. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood glucose levels in diabetic rats and to decrease inflammation in a variety of models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea for lab experiments is that it is relatively easy to synthesize. However, one limitation is that it can be difficult to work with due to its low solubility in water. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are a number of future directions for the study of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is its potential use as a neuroprotective agent. This compound has been shown to have neuroprotective effects in a variety of models, and further research in this area could lead to the development of new treatments for neurological diseases. Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research in this area could lead to the development of new cancer treatments. Finally, the safety and efficacy of this compound in humans should be further studied in order to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 4-chloroaniline with 5-methyl-2-pyridinecarboxylic acid to form the intermediate 4-chloro-N-(5-methyl-2-pyridyl)benzamide. This intermediate is then reacted with phosgene and ammonia to form this compound. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a neuroprotective agent.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-2-7-12(15-8-9)17-13(18)16-11-5-3-10(14)4-6-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCFEANOIUZMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)
![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)

![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)